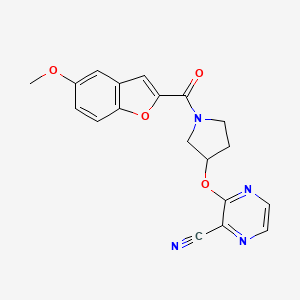

3-((1-(5-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-25-13-2-3-16-12(8-13)9-17(27-16)19(24)23-7-4-14(11-23)26-18-15(10-20)21-5-6-22-18/h2-3,5-6,8-9,14H,4,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFGGSPFFZPZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-(5-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. The compound features a pyrazine ring, a pyrrolidine moiety, and a methoxybenzofuran carbonyl group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₄O₄ |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 2034322-27-3 |

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

1. Anticancer Activity:

Studies have shown that derivatives of pyrazine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways such as PI3K/Akt/mTOR. The presence of the methoxybenzofuran moiety may enhance its efficacy against various cancer cell lines, including prostate and glioblastoma models .

2. Anti-inflammatory Effects:

Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar effects .

3. Antimicrobial Activity:

The potential antimicrobial activity of this compound is supported by its structural components, which are known to interact with bacterial cell membranes and inhibit growth.

The mechanism through which this compound exerts its biological effects likely involves:

1. Enzyme Inhibition:

The compound may inhibit key enzymes involved in cancer progression and inflammation, such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes play critical roles in cell signaling pathways that regulate growth and survival .

2. Interaction with Receptors:

The binding affinity of the compound to specific receptors may mediate its biological activities, leading to altered cellular responses and gene expression profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Anticancer Efficacy

A study demonstrated that pyrazine derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values in the nanomolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Study 2: Anti-inflammatory Mechanisms

Research on compounds similar to this compound revealed their ability to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases.

Study 3: Antimicrobial Properties

Another investigation into benzofuran derivatives showed promising results against various bacterial strains, suggesting that the incorporation of methoxy groups into the structure could enhance antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The structure of this compound suggests it may interact with biological targets, making it a candidate for drug development. Compounds containing the pyrazine and pyrrolidine moieties have been associated with various pharmacological activities, including:

- Anticancer Activity : Research indicates that derivatives of pyrrolidine and pyrazine can inhibit tumor growth by targeting specific cellular pathways .

- Antimicrobial Properties : The presence of the methoxybenzofuran moiety enhances the compound's ability to combat bacterial infections, as shown in studies evaluating similar structures .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Organic Synthesis

Synthetic Utility

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

- Coupling Reactions : It can be used to synthesize more complex molecules through coupling with other organic compounds.

- Functionalization : The reactive sites on the molecule can be modified to introduce new functional groups, enhancing its chemical diversity and potential applications in pharmaceuticals .

Material Science

Development of Novel Materials

The structural characteristics of 3-((1-(5-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile make it suitable for creating advanced materials:

- Polymers and Coatings : Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability.

- Nanomaterials : The compound's ability to form stable complexes may allow for its use in developing nanomaterials for electronics or catalysis .

Case Study 1: Anticancer Activity

A study examined the anticancer effects of similar pyrazine derivatives on various cancer cell lines. Results indicated that modifications to the pyrrolidine ring significantly enhanced cytotoxicity against breast cancer cells, suggesting that further exploration of this compound could yield effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds with structural similarities. The findings revealed that compounds featuring methoxybenzofuran exhibited significant activity against Gram-positive bacteria, indicating potential therapeutic applications in treating infections .

Data Table: Summary of Applications

Q & A

Q. Key Optimization Steps :

- Use reflux conditions with acetic anhydride and sodium acetate as catalysts for cyclization (yields ~68% in analogous syntheses) .

- Purify intermediates via crystallization (e.g., DMF/water mixtures) to remove unreacted starting materials .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

- IR Spectroscopy : Confirm the presence of nitrile (C≡N, ~2220 cm⁻¹) and carbonyl (C=O, ~1710 cm⁻¹) groups .

- ¹H/¹³C NMR :

- Pyrazine protons appear as deshielded singlets (δ 8.5–9.0 ppm).

- Methoxybenzofuran signals: OCH₃ at δ ~3.8 ppm; aromatic protons at δ 6.5–7.5 ppm.

- Pyrrolidine protons: Multiplet signals between δ 2.0–4.0 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 386 for analogous carbonitrile derivatives) .

Advanced: How should researchers address contradictions in physical data (e.g., melting points, yields) across synthesis batches?

Answer:

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Adjust recrystallization solvents (e.g., switch from DMF to ethanol) to isolate polymorphs .

- Reaction Monitoring : Track intermediates via TLC or in-situ FTIR to identify incomplete coupling or side reactions.

- Data Normalization : Compare yields under standardized conditions (e.g., fixed molar ratios, reflux times). For example, reports consistent 68% yields for structurally similar compounds despite varying substituents .

Advanced: What experimental designs are suitable for evaluating the compound’s biological activity?

Answer:

- Enzyme Inhibition Assays :

- Use fluorescence-based assays (e.g., NADH-dependent enzymes) with varying inhibitor concentrations (1–100 μM).

- Calculate IC₅₀ values using non-linear regression analysis .

- Antibacterial Activity :

- Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the nitrile group’s electron-withdrawing effects and pyrrolidine’s conformational flexibility .

- QSAR Modeling :

- Train models using descriptors like logP, topological polar surface area (TPSA), and Hammett constants.

- Validate with leave-one-out cross-validation (LOOCV) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactive sites (e.g., nucleophilic attack at the pyrazine ring) .

Advanced: What strategies resolve spectral ambiguities in characterizing regioisomers?

Answer:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between pyrrolidine C3 vs. C2 substitution .

- X-ray Crystallography : Resolve absolute configuration (e.g., used single-crystal XRD to confirm Ag(I) complex geometry) .

- Isotopic Labeling : Synthesize ¹³C-labeled nitrile groups to track coupling efficiency via ¹³C NMR .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Nitrile Handling : Use fume hoods and nitrile gloves to prevent skin contact (cyanide release risk under acidic conditions) .

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO₃ before disposal .

- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.